3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a methoxy group at the 3-position and a dioxaborolane group at the 6-position of the indazole ring. The dioxaborolane group is known for its utility in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) on the indazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Suzuki-Miyaura Coupling: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Hydroxy-indazole or carbonyl-indazole derivatives.
Reduction: Amino-indazole derivatives.
Substitution: Various substituted indazole derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:
Biology: Potential use in the development of biological probes and imaging agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole largely depends on its application. In the context of Suzuki-Miyaura coupling, the dioxaborolane group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In medicinal chemistry, the compound may act as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyridine-based analogs. This uniqueness can influence its reactivity and binding affinity in various applications, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H19BN2O3 |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)16-17-12(10)18-5/h6-8H,1-5H3,(H,16,17) |
InChI Key |
QGQQBYPZJKAVFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3)OC |
Origin of Product |
United States |
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